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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid MDMB-

5Br-INACA, with a focus on its interaction with cannabinoid receptors. Due to the limited

availability of specific binding affinity data for MDMB-5Br-INACA, this guide also includes

information on structurally related compounds to provide a broader context for its

pharmacological profile. It is important to note that the user's original query for "MMB-5Br-
INACA" likely contained a typographical error, as the vast majority of scientific literature refers

to the compound as MDMB-5Br-INACA.

MDMB-5Br-INACA is an indazole-3-carboxamide derivative that stands out due to the absence

of the N-alkyl "tail," a common feature in many potent synthetic cannabinoid receptor agonists

(SCRAs). While it has been identified as a precursor in the synthesis of other potent

cannabinoids, studies have demonstrated that MDMB-5Br-INACA itself possesses biological

activity.[1]

Quantitative Receptor Binding and Functional
Activity Data
Direct quantitative binding affinity data for MDMB-5Br-INACA, such as Kᵢ or IC₅₀ values, are not

widely available in peer-reviewed literature. However, functional activity assays have provided

insights into its potency. Studies have shown that the tail-less (S)-MDMB-5Br-INACA retains

activity at cannabinoid receptors, although with a decreased potency at the CB1 receptor

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10829084?utm_src=pdf-interest
https://www.benchchem.com/product/b10829084?utm_src=pdf-body
https://www.benchchem.com/product/b10829084?utm_src=pdf-body
https://www.benchchem.com/product/b10827571
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compared to its "tailed" counterparts.[2] Interestingly, at the CB2 receptor, tail-less analogs like

MDMB-5Br-INACA have demonstrated lower potency but increased efficacy.[2]

To provide a comparative context, the following table summarizes the receptor binding affinities

(Kᵢ) for several structurally related indazole-3-carboxamide synthetic cannabinoids.

Compound
Core
Structure

Tail Group Head Group CB1 Kᵢ (nM) CB2 Kᵢ (nM)

MDMB-5Br-

INACA

5-Bromo-

indazole

None ("tail-

less")

Methyl 3,3-

dimethylbuta

noate

Data not

available

Data not

available

ADB-5'Br-

INACA

5-Bromo-

indazole

None ("tail-

less")

Adamantyl-1-

carboxamide

Data not

available

Data not

available

MDMB-4en-

PINACA
Indazole

Pent-4-en-1-

yl

Methyl 3,3-

dimethylbuta

noate

0.28 1.34

5F-MDMB-

PINACA

5-Fluoro-

indazole
Pentyl

Methyl 3,3-

dimethylbuta

noate

~1 ~1

ADB-

FUBINACA
Indazole

4-

Fluorobenzyl

Adamantyl-1-

carboxamide
0.360 0.339

Data compiled from multiple sources. It is important to note that assay conditions can vary

between studies, affecting direct comparability.

Experimental Protocols
The characterization of the receptor binding affinity and functional activity of synthetic

cannabinoids like MDMB-5Br-INACA involves a variety of in vitro assays.

Radioligand Displacement Assay for Binding Affinity (Kᵢ)
This assay determines a compound's affinity for a receptor by measuring its ability to displace a

known radiolabeled ligand.
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Objective: To determine the inhibition constant (Kᵢ) of a test compound at cannabinoid

receptors.

Materials:

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g.,

HEK-293 or CHO cells).

Radioligand (e.g., [³H]CP-55,940).

Test compound (MDMB-5Br-INACA).

Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid

like WIN 55,212-2).

Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/mL BSA, pH 7.4).

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Incubation: Receptor membranes, radioligand, and varying concentrations of the test

compound are incubated together in the assay buffer. A parallel incubation is performed with

the radioligand and the non-specific binding control to determine non-specific binding.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

bound radioligand from the unbound.

Washing: The filters are washed with ice-cold assay buffer to remove any remaining

unbound radioligand.

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the

amount of radioactivity is measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of the test compound that inhibits 50% of the specific
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binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated

from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the

concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

β-Arrestin Recruitment Assay for Functional Activity
(EC₅₀)
This assay measures the ability of a compound to activate the β-arrestin signaling pathway

upon binding to a G-protein coupled receptor (GPCR) like the cannabinoid receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in recruiting

β-arrestin.

Materials:

Cells co-expressing the cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin

fusion protein (e.g., β-arrestin-enzyme fragment).

Substrate for the enzyme in the fusion protein.

Test compound (MDMB-5Br-INACA).

A reference agonist.

Procedure:

Cell Plating: Cells are plated in microtiter plates and incubated.

Compound Addition: The test compound at various concentrations is added to the cells.

Incubation: The cells are incubated with the compound to allow for receptor binding and β-

arrestin recruitment.

Substrate Addition: The enzyme substrate is added.

Signal Detection: The signal (e.g., luminescence or fluorescence) generated by the enzyme

acting on its substrate is measured. This signal is proportional to the amount of β-arrestin

recruited to the receptor.
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Data Analysis: A dose-response curve is generated by plotting the signal against the log of

the test compound concentration. The EC₅₀ (the concentration that produces 50% of the

maximal response) and Eₘₐₓ (the maximal effect) are determined from this curve.

Visualizations
Experimental Workflow for Receptor Binding Affinity
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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